molecular formula C18H15FN2O2S B2516967 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 868376-00-5

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2516967
CAS No.: 868376-00-5
M. Wt: 342.39
InChI Key: WOMTUQVYTVNZQU-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a synthetic thiazole derivative intended for research use only. It is structurally analogous to a novel class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily, a group of pentameric ligand-gated ion channels that mediate fast synaptic transmission . Research on related compounds suggests this chemical class acts as a negative allosteric modulator, exhibiting noncompetitive antagonism of Zn2+-induced ZAC signalling and likely targeting the transmembrane and/or intracellular domains of the receptor . These antagonists are valuable pharmacological tools for exploring the physiological functions of ZAC, which is activated by zinc, copper, and protons, and is expressed in various human tissues, including the brain, pancreas, and prostate . Its expression profile and unique activation properties make it a target of interest for neurological and metabolic research. Studies on similar analogs have shown them to be selective for ZAC, with no significant activity at other classical Cys-loop receptors such as 5-HT3A, nicotinic acetylcholine, GABAA, or glycine receptors at tested concentrations . Researchers can utilize this compound for in vitro studies to probe ZAC's role in cellular and physiological processes.

Properties

IUPAC Name

3-fluoro-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMTUQVYTVNZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)F)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This is achieved by reacting 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.

    Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

    Fluorobenzamide formation: The final step involves the coupling of the benzo[d]thiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or lithium diisopropylamide (LDA) to form various derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.

    Medicine: Its anticancer properties are being explored in preclinical studies, particularly against breast and lung cancer cell lines. It also shows promise as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism, leading to cell death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes and upregulation of tumor suppressor genes.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents (Thiazole Ring) Benzamide Substituents Molecular Weight Key Features
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide (Target) C₁₉H₁₆FN₂O₂S 3-allyl, 4-methoxy 3-fluorophenyl 367.4 g/mol Enhanced electron-withdrawing effects from fluorine; methoxy improves solubility
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide C₁₉H₁₇FN₃O₂S 3-allyl, 6-acetamido 3-fluorophenyl 386.4 g/mol Acetamido group at position 6 may increase hydrogen-bonding capacity
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide C₁₈H₁₅FN₂OS₂ 3-allyl, 6-fluoro 4-(methylthio)phenyl 358.5 g/mol Methylthio group introduces lipophilicity; fluorine at position 6 alters steric effects
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₃H₂₄FN₃O₃S₂ 3-ethyl, 4-fluoro 4-(azepan-1-ylsulfonyl)phenyl 497.6 g/mol Azepane sulfonyl group enhances metabolic stability; ethyl substituent reduces steric hindrance
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-iodophenyl)ethan-1-one C₂₂H₁₆BrINOS 3-(4-bromobenzyl) 4-iodophenyl ketone 555.1 g/mol Bromine and iodine substituents increase molecular polarizability for AIE properties

Key Observations:

Substituent Positioning and Electronic Effects: The 3-fluorobenzamide group in the target compound provides moderate electron withdrawal compared to the 4-(methylthio)benzamide in , which is more lipophilic. The 4-methoxy group on the thiazole ring (target) enhances solubility relative to the 6-fluoro substituent in , which may reduce metabolic degradation .

Synthetic Accessibility :

  • Yields for analogous compounds vary widely. For example, a related thiazol-2(3H)-ylidene sulfonamide was synthesized in 27% yield , while STING agonists achieved 63% yields . The target compound’s synthesis may face challenges due to steric hindrance from the allyl and methoxy groups.

Biological Implications: Fluorine and methoxy groups in the target compound are associated with improved pharmacokinetic profiles, as seen in kinase inhibitors .

Thermodynamic and Physical Properties :

  • Data gaps exist for the target compound’s melting point, solubility, and stability. However, analogs like (MW 358.5 g/mol) and (MW 497.6 g/mol) indicate that molecular weight correlates with substituent complexity rather than core structure.

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its biological activity.
  • Allyl group : Potentially enhances pharmacological effects.
  • Methoxy groups : Improve solubility and reactivity.

The molecular formula is C18H18FN3O2SC_{18}H_{18}FN_{3}O_{2}S with a molecular weight of approximately 345.42 g/mol.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. In studies involving various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549), compounds similar to this compound have shown:

  • Inhibition of cell proliferation : The compound demonstrated cytotoxic effects on cancer cells, significantly reducing their viability in vitro.
  • Induction of apoptosis : Flow cytometry analyses revealed that treatment with benzothiazole derivatives can lead to increased apoptosis in cancer cells, indicating a potential mechanism for their anticancer effects.
  • Impact on signaling pathways : Compounds like B7 from related studies inhibited key survival pathways (AKT and ERK), which are often upregulated in cancer cells .
Cell LineIC50 (μM)Apoptosis InductionPathway Inhibition
A4311.5YesAKT, ERK
A5492.0YesAKT, ERK

Antibacterial and Antifungal Activity

The compound also exhibits notable antibacterial and antifungal properties. Studies have reported:

  • Broad-spectrum activity : Effective against various bacterial strains, suggesting potential as a new antimicrobial agent.
  • Mechanism of action : The presence of the methoxy and allyl groups may enhance interaction with microbial membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

Inflammation plays a critical role in cancer progression. The compound's anti-inflammatory effects have been evaluated through:

  • Reduction of inflammatory cytokines : Significant decreases in IL-6 and TNF-α levels were observed in macrophage models treated with benzothiazole derivatives, indicating their potential to modulate inflammatory responses .

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several benzothiazole derivatives, including variants of the target compound, assessing their effects on A431 and A549 cells.
    • Results showed that certain derivatives significantly inhibited cell migration and induced apoptosis at low concentrations.
  • Antimicrobial Evaluation :
    • A series of tests against common pathogens demonstrated that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the key synthetic strategies for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways starting with functionalization of the benzo[d]thiazole core. For example:
  • Step 1 : Allylation of the thiazole nitrogen using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C for 6 hours) to introduce the 3-allyl group .
  • Step 2 : Condensation with 3-fluorobenzamide via a nucleophilic acyl substitution reaction, requiring anhydrous conditions and a catalyst like HOBt/EDC to stabilize intermediates .
  • Optimization : Adjust pH (7.5–8.5) to prevent hydrolysis of the ylidene group. Monitor yields via HPLC (C18 column, acetonitrile/water gradient) and purity via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Use ¹H NMR to confirm allyl protons (δ 5.1–5.8 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet). ¹³C NMR resolves the ylidene carbon (δ 165–170 ppm) and fluorobenzamide carbonyl (δ 168–170 ppm) .
  • IR : Key stretches include C=O (1680 cm⁻¹), C-F (1220 cm⁻¹), and thiazole C=N (1580 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (calculated for C₂₀H₁₈FN₂O₂S: 377.1123) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with the fluorobenzamide carbonyl and hydrophobic interactions with the allyl group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed vs. random-effects models). For example, discrepancies in antimicrobial MICs may arise from variations in bacterial strain virulence or assay pH .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3-fluoro with 4-fluoro) to isolate contributions of substituents to activity .

Q. How does tautomerism of the ylidene group influence reactivity and bioactivity?

  • Methodological Answer :
  • Experimental : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to detect tautomeric shifts (e.g., Z/E isomerization) .
  • Theoretical : Calculate tautomer stability via DFT (B3LYP/6-31G*) to identify dominant forms under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.